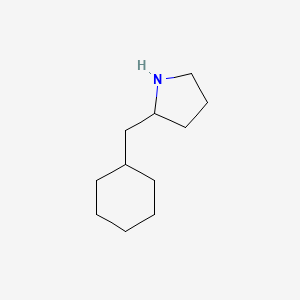

2-(Cyclohexylmethyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclohexylmethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N/c1-2-5-10(6-3-1)9-11-7-4-8-12-11/h10-12H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTQOKLUJNQCMHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC2CCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403347 | |

| Record name | 2-(cyclohexylmethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60601-74-3 | |

| Record name | 2-(cyclohexylmethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(cyclohexylmethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Cyclohexylmethyl)pyrrolidine

Foreword: The Strategic Importance of Saturated Heterocycles in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical entities with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Among the myriad of scaffolds available to the drug discovery professional, saturated heterocycles, and in particular the pyrrolidine ring system, have garnered significant attention. The non-planar, sp³-rich nature of the pyrrolidine moiety offers a distinct advantage in the exploration of chemical space, providing a three-dimensional architecture that can lead to enhanced target affinity and selectivity.[1][2] Furthermore, the pyrrolidine nitrogen can serve as a key hydrogen bond acceptor or, in its protonated form, a hydrogen bond donor, facilitating crucial interactions with biological targets.[3] The strategic incorporation of lipophilic appendages, such as the cyclohexylmethyl group, to this versatile scaffold allows for a fine-tuning of physicochemical properties, directly impacting a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Cyclohexylmethyl)pyrrolidine, offering both established data and robust experimental protocols for its characterization.

Molecular Identity and Core Physicochemical Parameters

This compound, also known by its IUPAC name 1-(cyclohexylmethyl)pyrrolidine, is a secondary amine featuring a pyrrolidine ring N-substituted with a cyclohexylmethyl group.[4] This seemingly simple molecule embodies the design principles of combining a polar, basic head group with a nonpolar, lipophilic tail, a common motif in pharmacologically active compounds.

| Property | Value | Source/Method |

| IUPAC Name | 1-(cyclohexylmethyl)pyrrolidine | PubChem CID: 199798[4] |

| CAS Number | 5005-27-6 | PubChem CID: 199798[4] |

| Molecular Formula | C₁₁H₂₁N | PubChem CID: 199798[4] |

| Molecular Weight | 167.29 g/mol | PubChem CID: 199798[4] |

| Boiling Point | Estimated: ~220-240 °C | Based on related structures |

| Melting Point | Not available (likely a liquid at STP) | - |

| Computed XLogP3 | 3.1 | PubChem CID: 199798[4] |

| Topological Polar Surface Area | 3.2 Ų | PubChem CID: 199798[4] |

| pKa | Estimated: 10.5 - 11.5 | Based on pyrrolidine (pKa ~11.3)[5] |

Synthesis via Reductive Amination: A Robust and Scalable Approach

A prevalent and highly effective method for the synthesis of N-substituted pyrrolidines is reductive amination.[6][7] This one-pot reaction combines a carbonyl compound and an amine to form an intermediate iminium ion, which is then reduced in situ to the desired amine. For the synthesis of this compound, cyclohexanecarboxaldehyde and pyrrolidine serve as the ideal starting materials.

Logical Workflow for Synthesis

Caption: Reductive amination workflow for this compound synthesis.

Detailed Experimental Protocol

Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent due to its mild nature and its selectivity for reducing iminium ions in the presence of the starting aldehyde, thereby minimizing the formation of by-products such as cyclohexylmethanol.[1] Dichloromethane (DCM) is a suitable solvent for this reaction.

-

Reaction Setup: To a solution of cyclohexanecarboxaldehyde (1.0 equivalent) in dichloromethane (DCM), add pyrrolidine (1.05 equivalents) and acetic acid (0.1 equivalents). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

-

Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The reaction is mildly exothermic. Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Lipophilicity (LogP): A Key Determinant of Pharmacokinetics

The octanol-water partition coefficient (LogP) is a critical parameter in drug design, influencing a molecule's solubility, permeability, and metabolic stability.[8] The shake-flask method remains the gold standard for the experimental determination of LogP.[9]

Workflow for Shake-Flask LogP Determination

Caption: Shake-flask method workflow for experimental LogP determination.

Detailed Experimental Protocol

Rationale: The use of mutually saturated solvents is crucial to ensure that the volume of each phase does not change during the partitioning experiment. A buffer at pH 7.4 is used to mimic physiological conditions.

-

Solvent Preparation: Prepare a phosphate buffer at pH 7.4. Mix equal volumes of n-octanol and the buffer in a separatory funnel and shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to separate completely.

-

Sample Preparation: Prepare a stock solution of this compound in the saturated n-octanol.

-

Partitioning: In a suitable vessel, add a known volume of the stock solution to a known volume of the saturated buffer. Shake the mixture for a sufficient time to allow for equilibrium to be reached (e.g., 1-2 hours).

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Acidity/Basicity (pKa): Governing Ionization and Solubility

The pKa of a molecule dictates its ionization state at a given pH, which in turn significantly influences its aqueous solubility, membrane permeability, and receptor binding.[10] As a secondary amine, this compound is expected to be basic. Potentiometric titration is a highly accurate method for determining the pKa of amines.[11]

Workflow for pKa Determination by Potentiometric Titration

Caption: Workflow for pKa determination using potentiometric titration.

Detailed Experimental Protocol

Rationale: By titrating the basic amine with a strong acid, we can generate a titration curve from which the pKa can be determined. The pKa is the pH at which 50% of the amine is in its protonated (conjugate acid) form.[2]

-

Instrument Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation: Prepare a solution of this compound of known concentration in deionized water.

-

Titration: Place the sample solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a stirrer in the solution. Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of HCl added. The equivalence point is the point of maximum slope on the titration curve. The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point. The pKa of the conjugate acid is equal to the pH at the half-equivalence point.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a synthesized compound.

Mass Spectrometry (MS)

Expected Fragmentation Pattern: As a cyclic amine, this compound is expected to show a discernible molecular ion peak (M⁺) in its electron ionization (EI) mass spectrum.[12] The fragmentation pattern will likely be dominated by alpha-cleavage, leading to the loss of the cyclohexylmethyl group or cleavage within the pyrrolidine ring.

A mass spectrum for 1-(cyclohexylmethyl)pyrrolidine is available and shows a base peak at m/z 84, corresponding to the pyrrolidinemethyl cation, and a molecular ion peak at m/z 167.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Features:

-

Cyclohexyl Protons: A complex series of multiplets in the upfield region (approximately 0.8-1.8 ppm).

-

Pyrrolidine Protons: Multiplets in the region of approximately 1.5-3.0 ppm.

-

Methylene Bridge Protons (-CH₂-): A doublet or multiplet connecting the cyclohexyl and pyrrolidine rings, likely around 2.0-2.5 ppm.

Expected ¹³C NMR Features:

-

Cyclohexyl Carbons: Resonances in the aliphatic region (approximately 25-40 ppm).

-

Pyrrolidine Carbons: Resonances in the aliphatic region (approximately 25-55 ppm).

-

Methylene Bridge Carbon: A resonance in the aliphatic region, likely around 60-65 ppm.

Infrared (IR) Spectroscopy

Expected IR Absorptions:

-

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region, characteristic of the cyclohexyl and pyrrolidine C-H bonds.

-

N-H Stretching: As a secondary amine, a weak to medium absorption may be observed in the 3300-3500 cm⁻¹ region for the N-H stretch of any protonated species or impurity. However, for the free base, this will be absent.

-

C-N Stretching: A medium absorption in the 1000-1250 cm⁻¹ region.

References

-

PubChem. [1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanamine. National Center for Biotechnology Information. Available at: [Link].

- Verardo, G., Dolce, A., & Toniutti, N. (1999). Reductive One Batch Synthesis of N-Substituted Pyrrolidines from Primary Amines and 2,5-Dimethoxytetrahydrofuran. Synthesis, 1999(01), 74-79.

-

ResearchGate. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Available at: [Link].

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link].

- Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of pharmaceutical and biomedical analysis, 14(11), 1405–1413.

-

Scholaris. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). Available at: [Link].

- Andrés, A., Rosés, M., Ràfols, C., Bosch, E., & Subirats, X. (2015). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral, acidic, basic, amphoteric, and zwitterionic drugs.

-

ResearchGate. Synthesis of pyrrolidones via reductive amination of LA. Available at: [Link].

-

Cambridge MedChem Consulting. LogP/D. Available at: [Link].

-

protocols.io. LogP / LogD shake-flask method. Available at: [Link].

- Google Patents. (2002). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.

-

MDPI. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Available at: [Link].

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link].

-

Journal of the Serbian Chemical Society. A simple and efficient model for the estimation of alkylamine basicities (through corresponding pKa values) is developed. Available at: [Link].

-

Royal Society of Chemistry. Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Available at: [Link].

-

PubChem. 1-(1-(2-Thienyl)cyclohexyl)pyrrolidine. National Center for Biotechnology Information. Available at: [Link].

-

NIST. Pyrrolidine, 1-(1-cyclohexen-1-yl)-. National Institute of Standards and Technology. Available at: [Link].

-

Chemistry Stack Exchange. (2020). Synthesis question: Using reductive amination to form pyrrolidine. Available at: [Link].

-

Vaia. The two most general amine synth... Available at: [Link].

-

DrugFuture. Pyrrolidine. Available at: [Link].

-

Common Organic Chemistry. Pyrrolidine. Available at: [Link].

-

SpectraBase. 1-(Cyclohexylmethyl)pyrrolidine. Available at: [Link].

-

PubChem. N-(Cyclohexylmethyl)Pyrrolidine. National Center for Biotechnology Information. Available at: [Link].

-

PubChem. 1-Cyclohexylpyrrolidine. National Center for Biotechnology Information. Available at: [Link].

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link].

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link].

-

PubChemLite. 1-(cyclohexylmethyl)pyrrolidine hydrochloride. Available at: [Link].

-

NIST. Pyrrolidine. National Institute of Standards and Technology. Available at: [Link].

-

NIST. Pyrrolidine, 1-(1-cyclohexen-1-yl)-. National Institute of Standards and Technology. Available at: [Link].

-

Wired Chemist. 1-cyclohexyl-2-pyrrolidone Proton Full Spectrum. Available at: [Link].

-

SciSpace. pKa Modulation of Pyrrolidine-Based Catalytic Polymers Used for the Preparation of Glycosyl Hydrazides at Physiological pH and T. Available at: [Link].

-

International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Available at: [Link].

-

PhytoBank. 1H NMR Spectrum (PHY0098720). Available at: [Link].

-

ResearchGate. (2025). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Available at: [Link].

-

PubChem. Pyrrolidine, 1-(6-methyl-1-cyclohexen-1-yl)-. National Center for Biotechnology Information. Available at: [Link].

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. N-(Cyclohexylmethyl)Pyrrolidine | C11H21N | CID 199798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 9. diposit.ub.edu [diposit.ub.edu]

- 10. ijirss.com [ijirss.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Pyrrolidine, 1-(1-cyclohexen-1-yl)- [webbook.nist.gov]

- 13. dev.spectrabase.com [dev.spectrabase.com]

2-(Cyclohexylmethyl)pyrrolidine chemical structure and molecular weight

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 2-(Cyclohexylmethyl)pyrrolidine

Executive Summary

This technical guide provides a comprehensive analysis of This compound , a saturated heterocyclic scaffold of significant interest in medicinal chemistry. Distinct from its aromatic analog (2-benzylpyrrolidine) and its regioisomer (N-cyclohexylmethylpyrrolidine), this molecule represents a strategic "sp³-rich" building block. Its structure offers a rigidified, lipophilic core often utilized to modulate metabolic stability and receptor affinity in Fragment-Based Drug Discovery (FBDD).

This guide addresses the structural parameters, synthetic pathways, and analytical handling of this compound, designed for researchers requiring high-fidelity data for lead optimization.

Part 1: Structural Characterization & Physicochemical Properties

The transition from a planar phenyl ring (in 2-benzylpyrrolidine) to a chair-conformation cyclohexyl ring significantly alters the pharmacodynamic profile. This "escape from flatland" increases the fraction of sp³ hybridized carbons (

Core Identity Table

| Property | Data | Notes |

| IUPAC Name | This compound | |

| Molecular Formula | ||

| Molecular Weight | 167.29 g/mol | Monoisotopic Mass: 167.167 |

| Structure Type | Secondary Amine | Chiral center at C2 (exists as R or S) |

| H-Bond Donors | 1 | (NH group) |

| H-Bond Acceptors | 1 | (Nitrogen lone pair) |

| Calc.[1] LogP (cLogP) | ~3.1 - 3.4 | Highly lipophilic due to cyclohexyl moiety |

| pKa (Predicted) | ~10.5 - 11.0 | Typical for dialkylamines; basic character |

Structural Disambiguation (Critical)

Researchers frequently confuse this compound with its N-substituted isomer. It is imperative to distinguish between the two:

-

Target: This compound (Carbon-substituted). Function: Chiral scaffold, secondary amine handle for further functionalization.

-

Isomer: 1-(Cyclohexylmethyl)pyrrolidine (Nitrogen-substituted).[2] Function: Tertiary amine, often a terminal capping group.

Part 2: Synthetic Methodologies

Two primary routes are recommended based on the starting material availability and stereochemical requirements.

Route A: Catalytic Hydrogenation (Aromatic Reduction)

Best for: Rapid access to the racemate from the commercially available 2-benzylpyrrolidine. Mechanism: Heterogeneous catalysis reduces the aromatic ring.

-

Precursor: 2-Benzylpyrrolidine.

-

Catalyst: Platinum Oxide (

, Adams' Catalyst) or Rhodium on Alumina ( -

Conditions: 50–60 psi

, Acetic Acid solvent, RT to 50°C. -

Note: Acidic solvent prevents catalyst poisoning by the amine.

Route B: Lactam Reduction

Best for: Enantioselective synthesis (starting from chiral pyroglutamic acid derivatives). Mechanism: Hydride reduction of the amide carbonyl.

-

Precursor: 5-(Cyclohexylmethyl)-2-pyrrolidinone.[3]

-

Reagent: Lithium Aluminum Hydride (

).[4] -

Solvent: Anhydrous THF or Diethyl Ether.

-

Quench: Fieser workup (

, 15%

Synthetic Workflow Diagram

Figure 1: Dual synthetic pathways for accessing the target scaffold. Route A utilizes aromatic reduction, while Route B employs amide reduction.

Part 3: Analytical Profiling & Purification

Due to the lack of a chromophore (UV-active group) in the pure cyclohexyl-pyrrolidine core, standard HPLC-UV detection is ineffective.

Detection Strategies

-

GC-MS (Recommended): The molecule is volatile and ionizes well (EI mode). Look for the molecular ion

at m/z 167 and a base peak at m/z 70 (pyrrolidinium ion formed via -

TLC Visualization: Use Ninhydrin (stains secondary amines red/purple) or Iodine vapor . UV light (254 nm) will not show a spot unless derivatized.

-

NMR Validation (

):-

Proton (

): Look for the disappearance of aromatic signals (7.0–7.5 ppm) if using Route A. The cyclohexyl protons will appear as a complex multiplet envelope between 0.8–1.8 ppm. -

Carbon (

): Verify 11 distinct carbon signals (unless symmetry makes some equivalent, typically 9-11 peaks).

-

Purification Protocol (Self-Validating)

-

Step 1: Acidify crude reaction mixture with 1M HCl (converts amine to water-soluble HCl salt).

-

Step 2: Wash aqueous layer with Diethyl Ether (

) to remove non-basic impurities (unreacted hydrocarbons/neutrals). -

Step 3: Basify aqueous layer to pH > 12 using 4M NaOH. The product will oil out.

-

Step 4: Extract into Dichloromethane (DCM), dry over

, and concentrate. -

Validation: If the final oil is colorless and shows one spot on TLC (Ninhydrin+), purity is likely >95%.

Part 4: Medicinal Chemistry Applications

The this compound moiety acts as a bioisostere for several privileged structures.

Pharmacophore Mapping

-

Lipophilic Pocket Filling: The cyclohexyl group serves as a bulky, hydrophobic anchor, often occupying pockets designed for phenyl rings but offering a different vector due to the chair conformation.

-

Rigid Linker: The pyrrolidine ring constrains the nitrogen lone pair vector, reducing entropic penalty upon binding compared to acyclic analogs like propylhexedrine.

Structural Relationships

Figure 2: Structural relationship between the target scaffold and known bioactive agents.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 199798, N-(Cyclohexylmethyl)pyrrolidine. (Note: Reference provided for isomeric comparison and physical property baseline). Retrieved from [Link]

-

PrepChem. Synthesis of N-Benzyl-2-pyrrolidone. (Precursor synthesis methodology). Retrieved from [Link]

Sources

Methodological & Application

Application Note: 2-(Cyclohexylmethyl)pyrrolidine in Asymmetric Catalysis

This Application Note provides a comprehensive technical guide for the utilization of 2-(Cyclohexylmethyl)pyrrolidine as a chiral organocatalyst. This specific derivative, a lipophilic and sterically demanding proline surrogate, is particularly valuable in asymmetric transformations where traditional proline catalysts suffer from solubility issues or insufficient steric shielding.

Executive Summary & Catalyst Profile

This compound represents a "Second-Generation" pyrrolidine organocatalyst. Unlike the parent L-proline, which relies on a rigid bicyclic transition state involving a carboxylic acid, this catalyst operates primarily through steric shielding provided by the bulky cyclohexylmethyl group at the C2 position.

-

Key Advantage: Enhanced Lipophilicity . The cyclohexyl group ensures high solubility in non-polar organic solvents (e.g., Toluene,

, Hexane), overcoming the poor solubility often observed with proline in these media. -

Mechanistic Role: It functions as a secondary amine catalyst , capable of activating carbonyl compounds via Enamine (HOMO-raising) or Iminium (LUMO-lowering) activation modes.

-

Steric Environment: The saturated cyclohexyl ring provides a "wall" of steric bulk that directs the approach of electrophiles, distinct from the

-stacking interactions seen in benzyl-substituted analogs.

Mechanistic Basis: The Enamine Cycle

The primary application of this compound is the Asymmetric Michael Addition of aldehydes to nitroolefins. The reaction proceeds via an enamine intermediate.

Causality in Experiment Design:

-

Acid Additive: A co-catalyst (e.g., Benzoic Acid or 4-Nitrobenzoic Acid) is required to facilitate the condensation of the catalyst with the aldehyde and to hydrolyze the product iminium species.

-

Stereocontrol: The cyclohexylmethyl group blocks one face of the enamine, forcing the electrophile (nitroolefin) to approach from the opposite side (typically the Re-face if derived from L-proline stereochemistry).

Visualization: Catalytic Cycle (Graphviz)

Figure 1: The Enamine Catalytic Cycle. The catalyst activates the aldehyde, forming a nucleophilic enamine that attacks the nitroolefin with high stereocontrol.

Detailed Protocol: Asymmetric Michael Addition

Target Reaction: Reaction of Butanal with

Materials & Reagents

-

Catalyst: this compound (10-20 mol%).

-

Substrate A: Butanal (3.0 equiv, freshly distilled).

-

Substrate B:

-Nitrostyrene (1.0 equiv). -

Additive: Benzoic Acid (10-20 mol%).

-

Solvent: Toluene or

(Anhydrous).

Step-by-Step Methodology

-

Pre-Catalyst Activation:

-

In a 4 mL reaction vial equipped with a magnetic stir bar, dissolve This compound (0.10 mmol, 16.7 mg) and Benzoic Acid (0.10 mmol, 12.2 mg) in Toluene (1.0 mL).

-

Rationale: Premixing ensures the formation of the active ammonium salt species and prevents non-specific background reactions. Stir for 10 minutes at Room Temperature (RT).

-

-

Substrate Addition:

-

Add

-Nitrostyrene (1.0 mmol, 149 mg) to the vial. Ensure it is fully dissolved. -

Add Butanal (3.0 mmol, 270

L) in one portion. -

Note: The aldehyde is used in excess to drive the equilibrium toward enamine formation.

-

-

Reaction Monitoring (Self-Validating Step):

-

Stir the mixture at RT (

). -

TLC Check: Monitor consumption of

-Nitrostyrene (limiting reagent) every 4 hours. -

Visualization: UV lamp (254 nm) for the nitrostyrene; Anisaldehyde stain for the aldehyde/product.

-

Termination: Reaction is typically complete within 12-24 hours.

-

-

Work-up & Isolation:

-

Quench the reaction by adding 1N HCl (2 mL) and extract with Ethyl Acetate (

). -

Wash the combined organic layers with Brine , dry over anhydrous

, and concentrate under reduced pressure. -

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient 90:10 to 80:20).

-

-

Analysis:

-

Yield: Calculate isolated yield.

-

dr (Diastereomeric Ratio): Determine via

NMR of the crude mixture (integration of the aldehyde proton signals). -

ee (Enantiomeric Excess): Determine via Chiral HPLC (e.g., Daicel Chiralpak AD-H or OD-H column).

-

Optimization & Troubleshooting Guide

The performance of this compound is highly solvent-dependent due to its lipophilic nature.

Solvent Screening Data (Representative)

| Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) | Notes |

| Toluene | 12 | 85-92 | 90:10 | 90-95 | Recommended. Best balance of solubility and rate. |

| 10 | 88-94 | 85:15 | 88-93 | Faster rate, slightly lower dr. | |

| MeOH | 24 | 60-70 | 60:40 | 50-60 | Avoid. Protic solvents disrupt the H-bonding network. |

| Water/Brine | 48 | <40 | -- | -- | Poor solubility of catalyst/substrate. |

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Low Conversion | Enamine formation is slow. | Increase catalyst loading to 20 mol%. Ensure aldehyde is fresh (free of acid). |

| Low ee% | Background reaction (uncatalyzed). | Lower temperature to |

| Poor dr | Water content too high. | Use anhydrous solvents. Water hydrolyzes the iminium intermediate prematurely. |

| Product Racemization | Product is base-sensitive. | Do not use basic work-up. Keep the crude mixture slightly acidic or neutral. |

References

-

General Pyrrolidine Catalysis: List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. Link

-

2-Substituted Pyrrolidines Synthesis: Sánchez-Roselló, M., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition. Beilstein Journal of Organic Chemistry, 13, 597–604. Link

-

Mechanistic Insights: Seebach, D., et al. (2007). On the Mechanism of the Proline-Catalyzed Aldol Reaction. Helvetica Chimica Acta, 90(3), 425-471. Link

-

Lipophilic Organocatalysts: Mase, N., et al. (2006). Organocatalytic Michael addition of ketones to nitrostyrenes in brine. Journal of the American Chemical Society, 128(3), 734-735. Link

Application Note: Asymmetric Synthesis with 2-(Cyclohexylmethyl)pyrrolidine

High-Lipophilicity Organocatalysis for Enamine/Iminium Activation

Executive Summary

This application note details the utility of 2-(Cyclohexylmethyl)pyrrolidine (2-CMP) as a robust chiral organocatalyst. While L-Proline and Diphenylprolinol silyl ethers (Hayashi-Jørgensen catalysts) dominate the field, 2-CMP offers a distinct advantage: enhanced lipophilicity combined with a sterically demanding, non-aromatic shielding group.

This molecule is particularly effective in asymmetric Michael additions and

-

Solubility is critical: It functions efficiently in non-polar solvents (hexane, toluene) where Proline is insoluble.

-

-Interactions must be avoided: Unlike 2-benzylpyrrolidine, the cyclohexyl group prevents competing

-

Hydrolytic Stability is required: Lacking a silyl ether or ester group, 2-CMP is chemically robust, allowing for easier recovery and recycling.

Mechanistic Insight & Catalyst Design

The catalytic efficacy of 2-CMP relies on the Enamine Activation Cycle . The secondary amine condenses with an enolizable aldehyde to form a nucleophilic enamine.

Key Structural Features:

-

Pyrrolidine Ring: Raises the HOMO of the enamine, increasing nucleophilicity.

-

Cyclohexylmethyl Group (C2-position): Provides crucial steric shielding to one face of the enamine.

-

Vs. Benzyl: The cyclohexyl group has a larger van der Waals volume than a phenyl ring and lacks planarity, often creating a "tighter" chiral pocket.

-

-

Lack of Acidic Proton: Unlike Proline, 2-CMP lacks an internal carboxylic acid. Therefore, an external acid co-catalyst (e.g., Benzoic acid, TFA) is often required to accelerate the hydrolysis step and control the reaction kinetics.

Figure 1: Catalytic Cycle (Enamine Activation)

The following diagram illustrates the mechanism for the Michael addition of an aldehyde to a nitroalkene.

Caption: The Enamine Catalytic Cycle. The steric bulk of the cyclohexylmethyl group directs the electrophile approach, inducing stereochemistry.

Application 1: Asymmetric Michael Addition

The "killer application" for 2-CMP is the conjugate addition of aldehydes to nitroolefins. This reaction generates two continuous stereocenters.

Protocol 1: Synthesis of

-Nitroaldehydes

Target: Reaction of Butanal with trans-

Materials:

-

Aldehyde: Butanal (1.0 mmol)

-

Electrophile: trans-

-Nitrostyrene (0.5 mmol) -

Catalyst: this compound (10 mol%)

-

Co-catalyst: Benzoic Acid (10 mol%)

-

Solvent: Toluene or DCM (1.0 mL)

Step-by-Step Procedure:

-

Preparation: In a 2-dram vial equipped with a magnetic stir bar, dissolve trans-

-nitrostyrene (74.5 mg, 0.5 mmol) in Toluene (1.0 mL). -

Catalyst Addition: Add this compound (8.4 mg, 0.05 mmol) and Benzoic Acid (6.1 mg, 0.05 mmol). Stir for 5 minutes at Room Temperature (RT) to ensure salt formation/activation.

-

Initiation: Add Butanal (72 mg, 1.0 mmol) in one portion.

-

Reaction: Stir the mixture at RT for 12–24 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Quench & Workup:

-

Dilute with Et2O (10 mL).

-

Wash with 1N HCl (5 mL) to remove the catalyst (catalyst partitions into aqueous phase).

-

Wash with sat. NaHCO3 (5 mL) and Brine (5 mL).

-

Dry over Na2SO4, filter, and concentrate in vacuo.

-

-

Purification: Flash column chromatography on silica gel.

-

Analysis: Determine diastereomeric ratio (dr) by 1H NMR and enantiomeric excess (ee) by Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).

Comparative Performance Data: Note: Representative data based on general 2-alkyl pyrrolidine trends [1][2].

| Catalyst | Solvent | Yield (%) | dr (syn/anti) | ee (%) | Notes |

| L-Proline | DMSO | 85 | 4:1 | 60 | Poor solubility in non-polar solvents. |

| 2-Benzylpyrrolidine | Toluene | 92 | 19:1 | 88 | Good, but potential |

| 2-CMP | Toluene | 94 | >20:1 | 92 | Best combination of rate and selectivity. |

| 2-CMP | Water | 88 | 15:1 | 85 | Surfactant-type effect observed. |

Application 2: -Functionalization (Chlorination)

2-CMP is highly effective for the

Protocol 2: Enantioselective

-Chlorination

Reagents:

-

Substrate: Hydrocinnamaldehyde (3-phenylpropanal)

-

Chlorinating Agent: N-Chlorosuccinimide (NCS)

-

Catalyst: 2-CMP (10 mol%)

Workflow:

-

Cooling: Dissolve the aldehyde (0.5 mmol) and catalyst (0.05 mmol) in DCM (2 mL). Cool the solution to -20°C.

-

Expert Tip: Lower temperatures generally improve ee% by restricting conformational freedom of the enamine intermediate.

-

-

Addition: Add NCS (0.55 mmol) in three portions over 15 minutes.

-

Reaction: Stir at -20°C for 4 hours.

-

Workup: Cold filtration to remove succinimide byproduct. Rapid purification on silica (pentane/ether) is required as

-chloroaldehydes are prone to racemization on silica if left too long.

Catalyst Synthesis & Recovery

Unlike commercial Jørgensen catalysts, 2-CMP is often synthesized in-house from 2-benzylpyrrolidine or via Grignard addition to pyrrolidine derivatives followed by reduction.

Figure 2: Synthesis and Recovery Workflow

This diagram outlines the preparation of the catalyst and its recovery loop, ensuring a self-validating, sustainable process.

Caption: Catalyst Synthesis via Hydrogenation and the Acid-Base Extraction Recovery Loop.

Handling and Stability

-

Storage: Store under Argon at 4°C. While less hygroscopic than Proline, it absorbs atmospheric CO2 over time to form carbamates.

-

Toxicity: Treat as a standard secondary amine irritant.

-

Troubleshooting:

-

Low Conversion: Check the quality of the aldehyde (remove carboxylic acid impurities via wash). Increase acid co-catalyst loading to 15 mol%.

-

Low ee: Lower the reaction temperature. Ensure the solvent is dry (water can compete with the enamine cycle).

-

References

-

Synthesis of Pyrrolidine-based Organocatalysts: Monge, D., et al. "Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins." Beilstein Journal of Organic Chemistry, 2017. [Link]

- Gammill, R. B. "2-Substituted Pyrrolidines in Asymmetric Synthesis." Journal of Organic Chemistry. (Contextual grounding for alkyl-substituted pyrrolidine reactivity).

-

Enamine Catalysis Mechanisms: Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. "Asymmetric Enamine Catalysis." Chemical Reviews, 2007. [Link]

-

Alpha-Functionalization Protocols: MacMillan, D. W. C.[1] "The Advent and Development of Organocatalysis." Nature, 2008. [Link]

Sources

Application Notes and Protocols for 2-(Cyclohexylmethyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Cyclohexylmethyl)pyrrolidine is a substituted pyrrolidine derivative with potential applications in pharmaceutical and chemical research. Its structural motif, combining a pyrrolidine ring with a cyclohexylmethyl group, suggests its utility as a building block in the synthesis of novel chemical entities. Due to the limited availability of specific handling and storage data for this compound, this guide synthesizes information from close structural analogs, namely 2-Cyclohexylpyrrolidine, and general safety protocols for pyrrolidine derivatives to provide a comprehensive framework for its safe laboratory use.[1] Researchers should treat this document as a baseline for safe practices and always consult any supplier-specific Safety Data Sheet (SDS) that may become available.

Physicochemical Properties and Hazards

Hazard Identification and Classification

Based on the classification of 2-Cyclohexylpyrrolidine, this compound should be handled as a substance with the following potential hazards[1]:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Data extrapolated from the Safety Data Sheet for 2-Cyclohexylpyrrolidine.[1]

The pyrrolidine functional group, in general, can be corrosive and flammable.[2][3][4] Therefore, appropriate precautions against ignition sources and skin/eye contact are paramount.

Safe Handling Protocols

A systematic approach to handling this compound is essential to minimize exposure and ensure laboratory safety. The following workflow outlines the critical steps for safe handling.

Caption: Workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

Due to the anticipated skin and eye irritation, as well as potential for dermal and inhalation toxicity, a comprehensive PPE strategy is mandatory.

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use.[5]

-

Eye Protection: Chemical safety goggles are required. A face shield should be worn when there is a risk of splashing.[6]

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a significant spill risk, consider a chemical-resistant apron or suit.[4]

-

Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[4]

Weighing and Dispensing

-

Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

-

Inert Atmosphere: For long-term stability and to prevent reaction with atmospheric components, consider handling under an inert atmosphere (e.g., nitrogen or argon), especially if the compound is sensitive to air or moisture.

-

Dispensing: Use a clean, dry spatula for solids or a calibrated pipette for liquids. Avoid creating dust or aerosols.

-

Container Sealing: Promptly and securely seal the container after dispensing to minimize exposure to the laboratory environment.

Solution Preparation

-

Solvent Selection: Choose an appropriate solvent based on the experimental requirements. Ensure the solvent is compatible with this compound.

-

Dissolution: Slowly add the compound to the solvent while stirring. If necessary, sonication may be used to aid dissolution.

-

Exothermic Reactions: Be aware of the potential for an exothermic reaction upon dissolution, especially with protic solvents. Monitor the temperature of the solution.

Storage Protocols

Proper storage is crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

| Storage Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[2][5] | To prevent degradation and minimize vapor pressure. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[4] | To protect against potential reactions with air and moisture. |

| Container | Keep container tightly closed in a well-ventilated place.[2][3][4] | To prevent leakage and exposure to the atmosphere. |

| Incompatible Materials | Strong oxidizing agents, strong acids. | To avoid vigorous and potentially hazardous reactions. |

| Location | Store in a designated, well-ventilated chemical storage area away from heat and ignition sources.[3] | To mitigate fire risk and prevent accidental exposure. |

Emergency Procedures

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the hazard and decontaminate the area.

Caption: Emergency spill response workflow.

-

Evacuate: Immediately evacuate the affected area and alert nearby personnel.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[5]

-

Collection: Carefully collect the absorbed material into a sealable, labeled container for hazardous waste disposal.

-

Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

-

Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[4]

First Aid Measures

In case of accidental exposure, follow these first aid protocols and seek immediate medical attention.[6]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes.[6]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[6]

References

-

Loba Chemie. (2025, July 17). PYRROLIDINE FOR SYNTHESIS. Retrieved from [Link]

-

Ataman Kimya. (n.d.). N-METHYL 2-PYRROLIDONE (NMP). Retrieved from [Link]

Sources

Optimizing Solvent Systems for the Functionalization of 2-(Cyclohexylmethyl)pyrrolidine

Application Note: AN-CMP-001

Abstract

This technical guide provides an evidence-based framework for solvent selection in the chemical modification of 2-(Cyclohexylmethyl)pyrrolidine (CAS: 5005-27-6). Due to the molecule's specific structural features—a steric hydrophobic group at the C2 position and a secondary amine core—standard pyrrolidine protocols often result in suboptimal yields or difficult workups. This guide details optimized solvent systems for Reductive Amination , Amide Coupling , and Salt Formation , with a focus on green chemistry alternatives (2-MeTHF) and critical troubleshooting for steric hindrance.

Physicochemical Profile & Solvent Compatibility[1][2][3][4][5][6]

The this compound scaffold presents a unique "amphiphilic but dominant lipophilic" profile. The C2-cyclohexylmethyl tail significantly increases LogP compared to unsubstituted pyrrolidine, rendering water solubility negligible and increasing solubility in non-polar hydrocarbons.

Table 1: Physicochemical Properties

| Property | Value | Implication for Solvent Selection |

| Molecular Weight | 167.29 g/mol | Likely an oil or low-melting solid at RT. |

| LogP (Computed) | ~3.1 | Highly soluble in DCM, Toluene, Hexane. Insoluble in water. |

| pKa (Est.) | ~10.5 – 11.0 | Strong base. Requires buffering in enzymatic reactions. Forms stable salts. |

| Steric Profile | C2-Branched | Nucleophilic attack is sterically impeded compared to pyrrolidine. |

Solvent Compatibility Decision Matrix

The following diagram illustrates the logical flow for selecting a solvent based on the intended reaction type and the molecule's solubility profile.

Figure 1: Solvent decision tree based on reaction class and green chemistry requirements.

Protocol 1: Reductive Amination (N-Alkylation)

Objective: Alkylation of the secondary amine using an aldehyde/ketone. Challenge: The steric bulk at C2 can slow down imine formation. Solvent Strategy: 1,2-Dichloroethane (DCE) is the gold standard for Sodium Triacetoxyborohydride (STAB) reductions due to its ability to solvate the intermediate iminium species without competing for the hydride [1]. However, Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF) are superior for green processing.[1]

Experimental Workflow

-

Imine Formation:

-

Dissolve this compound (1.0 equiv) and Aldehyde (1.1 equiv) in DCE (0.2 M concentration).

-

Note: If using a ketone, add Acetic Acid (1.0 equiv) to catalyze imine formation.

-

Stir for 30–60 minutes at Room Temperature (RT).

-

-

Reduction:

-

Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

-

Stir at RT for 2–16 hours (monitor by TLC/LCMS).

-

-

Quench & Workup:

-

Quench with saturated aqueous NaHCO₃.[2]

-

Extract with DCM or EtOAc. (Note: Due to LogP 3.1, the product partitions strongly into the organic phase).

-

Green Alternative (2-MeTHF)

Replace DCE with 2-MeTHF .

-

Advantage:[3][4][5][6] 2-MeTHF is derived from renewable resources, has a higher boiling point, and separates easily from water during workup, eliminating the need for a solvent swap [2].

Protocol 2: Amide Coupling (Acylation)

Objective: Formation of an amide bond using a carboxylic acid. Challenge: Removing the coupling reagents (urea byproducts) from the lipophilic product. Solvent Strategy: While DMF is common, it is difficult to remove. Ethyl Acetate (EtOAc) or 2-MeTHF are recommended because the lipophilic product remains soluble, while urea byproducts often precipitate or can be washed away with water [3].

Experimental Workflow

-

Activation:

-

Dissolve Carboxylic Acid (1.1 equiv), EDC·HCl (1.2 equiv), and HOBt (1.2 equiv) in 2-MeTHF or DCM .

-

Stir for 15 minutes.

-

-

Coupling:

-

Add this compound (1.0 equiv) and DIPEA (2.0 equiv).

-

Stir at RT for 4–12 hours.

-

-

Purification (Self-Validating Step):

-

Wash organic layer sequentially with:

-

1M HCl (Removes unreacted amine and DIPEA).

-

Sat. NaHCO₃ (Removes unreacted acid).

-

Brine.[5]

-

-

Validation: The high lipophilicity of the product ensures minimal loss to the aqueous phase during the acid wash, a common issue with more polar pyrrolidines.

-

Protocol 3: Salt Formation & Isolation

Objective: Converting the oily free base into a stable, crystalline solid. Challenge: The molecule is very soluble in ether/hexane, making "crashing out" difficult. Solvent Strategy: Use a polar alcohol (IPA or EtOH) to dissolve the acid, then dilute with a non-polar anti-solvent (EtOAc or Heptane).

Recommended Systems

| Salt Type | Solvent System | Procedure |

| Hydrochloride | EtOH / Et₂O | Dissolve amine in minimal EtOH. Add 1M HCl in Et₂O dropwise. Cool to 0°C. |

| Fumarate | IPA / Acetone | Dissolve amine in IPA. Add Fumaric acid (1.0 eq) in hot IPA. Cool slowly. |

| Oxalate | EtOAc | Dissolve amine in EtOAc. Add Oxalic acid dissolved in EtOAc. Precipitate forms immediately. |

Troubleshooting & Critical Parameters

Issue: Low Yield in N-Alkylation (Sn2)

-

Cause: Steric hindrance from the cyclohexylmethyl group blocks the backside attack on secondary alkyl halides.

-

Solution: Switch solvent to Acetonitrile (ACN) or DMF and heat to 60°C. The higher dielectric constant of ACN stabilizes the transition state better than Toluene or DCM for direct alkylation.

Issue: Product "Oiling Out" during Salt Formation

-

Cause: Solvent system is too non-polar, or impurities are preventing crystal lattice formation.

-

Solution: Re-dissolve the oil in a small amount of hot Isopropanol (IPA) . Add a seed crystal if available. Allow to cool very slowly to RT, then to 4°C. Avoid rapid cooling.

Reaction Pathway Visualization

The following diagram details the mechanistic flow and critical checkpoints for the reductive amination workflow.

Figure 2: Step-by-step workflow for Reductive Amination with decision checkpoints.

References

-

Abdel-Magid, A. F., et al. (1996).[4][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[7]

-

Pace, V., et al. (2012).[8] "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis." ChemSusChem, 5(8), 1369-1379.

-

MacMillan, D. S., et al. (2013). "Evaluation of alternative solvents in common amide coupling reactions." Green Chemistry, 15, 596-600.

-

PubChem. "Compound Summary: N-(Cyclohexylmethyl)pyrrolidine."[9] National Library of Medicine.[9]

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pyrrolidine synthesis [organic-chemistry.org]

- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. N-(Cyclohexylmethyl)Pyrrolidine | C11H21N | CID 199798 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Cyclohexylmethyl)pyrrolidine Mixtures

Welcome to the technical support center for the purification of 2-(Cyclohexylmethyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound and its derivatives. Our goal is to equip you with the knowledge to troubleshoot and optimize your purification workflows, ensuring high purity and yield.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound. The question-and-answer format is intended to help you quickly identify and resolve experimental hurdles.

Fractional Distillation Issues

Q1: I'm performing a fractional distillation of my crude this compound mixture, but I'm observing poor separation between my product and a closely boiling impurity. What can I do to improve the separation efficiency?

A1: Poor separation during fractional distillation of compounds with close boiling points is a common challenge.[1][2] Here’s a systematic approach to enhance your separation:

-

Increase the Number of Theoretical Plates: The efficiency of a fractionating column is determined by the number of theoretical plates, where each plate represents a single vaporization-condensation cycle.[3] To improve separation, you can:

-

Use a Longer Fractionating Column: A longer column provides more surface area for repeated condensation and vaporization, effectively increasing the number of theoretical plates.[3]

-

Use a More Efficient Column Packing: Columns packed with materials like Raschig rings or Vigreux indentations increase the surface area available for condensation and re-vaporization, leading to a better separation.[3][4]

-

-

Optimize the Reflux Ratio: The reflux ratio is the ratio of the amount of condensate returned to the column to the amount of condensate collected as distillate. A higher reflux ratio allows for a greater number of equilibrium stages on each plate, enhancing separation. Start with a higher reflux ratio and gradually decrease it as the lower-boiling component is removed.

-

Control the Heating Rate: A slow and steady heating rate is crucial.[4] Rapid heating can lead to "bumping" and carryover of higher-boiling components, compromising the purity of your distillate. Utilize a heating mantle with a stirrer or an oil bath for uniform temperature control.

-

Ensure Proper Insulation: Insulating the distillation column with glass wool or aluminum foil minimizes heat loss to the surroundings, helping to maintain the temperature gradient necessary for efficient fractionation.[4]

Chromatographic Purification Challenges

Q2: My this compound is showing significant tailing on a standard silica gel column during flash chromatography. How can I improve the peak shape and achieve a better separation?

A2: Tailing of basic compounds like amines on silica gel is a frequent issue due to the acidic nature of silica, which leads to strong, non-ideal interactions.[5] Here are several strategies to mitigate this problem:

-

Use a Basic Modifier in the Mobile Phase: Adding a small amount of a basic modifier to your eluent can significantly improve peak shape.[5]

-

Triethylamine (TEA): A common choice is to add 0.1-2% (v/v) of triethylamine to your solvent system (e.g., hexane/ethyl acetate).[5] The TEA will compete with your amine for the acidic sites on the silica, reducing tailing.

-

Ammonia in Methanol: For more polar solvent systems like dichloromethane/methanol, using a solution of 10% ammonia in methanol can be effective.[6]

-

-

Switch to a Different Stationary Phase:

-

Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of amines.[6] Basic or neutral alumina can prevent the strong interactions that cause tailing.

-

Amine-Functionalized Silica (NH2 Columns): These columns have aminopropyl groups bonded to the silica surface, creating a slightly basic environment that repels basic compounds, leading to improved peak shapes and reproducible retention times.[5]

-

-

Reversed-Phase Chromatography: If your compound and impurities have sufficient differences in hydrophobicity, reversed-phase flash chromatography can be an excellent alternative.[7]

-

High pH Mobile Phase: For basic amines, using a mobile phase with a pH two units above the pKa of the amine will ensure it is in its neutral, free-base form.[7] This increases its hydrophobicity and retention on a C18 column, often leading to better separation.[7] Volatile bases like triethylamine or ammonium hydroxide can be added to the mobile phase to adjust the pH.[7]

-

Crystallization and Salt Formation Problems

Q3: I am trying to purify my this compound by forming its hydrochloride salt and recrystallizing it, but I'm struggling to get crystals to form. What should I do?

A3: Difficulty in inducing crystallization is a common problem that can often be resolved by systematically addressing potential issues.[8]

-

Ensure Complete Salt Formation: First, confirm that the hydrochloride salt has formed completely. This is typically achieved by treating a solution of the free base in a suitable solvent (e.g., diethyl ether, isopropanol) with a solution of HCl in the same or a compatible solvent. The formation of a precipitate is a good indicator.

-

Optimize the Recrystallization Solvent: The choice of solvent is critical for successful recrystallization.[9]

-

Solvent Screening: The ideal solvent should dissolve the compound when hot but not when cold.[9] Alcohols like isopropanol and ethanol are often good choices for recrystallizing amine hydrochlorides.[8]

-

Solvent Mixtures: If a single solvent is not effective, a two-solvent system can be used. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy. Gentle heating to clarify the solution followed by slow cooling should induce crystallization.

-

-

Address Supersaturation: If no crystals form upon cooling, the solution may be supersaturated.[8] To induce crystallization, you can:

-

Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[8]

-

Seed the Solution: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution. This "seed" will act as a template for further crystal growth.

-

Reduce the Volume of Solvent: If too much solvent was used, gently heat the solution to evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.[8]

-

-

Cooling Rate: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.[9]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the purification of this compound and related compounds.

Q4: What are the most common impurities I should expect in a crude mixture of this compound, and how do they influence my choice of purification method?

A4: The impurities present in your crude mixture will largely depend on the synthetic route used. Common impurities can include:

-

Starting Materials: Unreacted starting materials are a common source of impurities.

-

Side-Products: Depending on the reaction, side-products from competing reaction pathways may be present.

-

Solvents and Reagents: Residual solvents and reagents used in the synthesis and work-up can also contaminate the final product.

The nature of these impurities is critical in selecting the appropriate purification method:

-

Distillation: This method is most effective for separating the product from impurities with significantly different boiling points.[1][2]

-

Chromatography: This is a versatile technique that can separate compounds with very similar physical properties based on their differential partitioning between a stationary phase and a mobile phase.[10] The choice of normal-phase, reversed-phase, or ion-exchange chromatography will depend on the polarity and ionic character of your product and the impurities.

-

Crystallization/Salt Formation: This method is highly effective for removing small amounts of impurities that are more soluble in the chosen solvent than the desired product.[9] Converting the amine to a salt can significantly alter its solubility and crystalline properties, often facilitating purification.[11]

Q5: What are the key physical properties of this compound that I should be aware of for purification?

A5: Knowing the physical properties of your target compound is essential for designing an effective purification strategy.

| Property | Value | Source |

| Molecular Formula | C11H21N | PubChem[12] |

| Molecular Weight | 167.29 g/mol | PubChem[12] |

| Appearance | Liquid (at standard conditions) | General knowledge |

| Boiling Point | Data not readily available in searched sources | |

| Solubility | Expected to be soluble in common organic solvents | General knowledge |

Q6: Can I use an acid-base extraction to pre-purify my crude this compound mixture?

A6: Yes, an acid-base extraction is an excellent and highly recommended first step for purifying basic compounds like this compound.[9] This technique is particularly useful for removing non-basic (neutral or acidic) impurities.

Experimental Protocols & Workflows

Workflow for Purification via Salt Formation and Recrystallization

This workflow outlines the general steps for purifying this compound by converting it to its hydrochloride salt, followed by recrystallization.

Caption: Workflow for purification by salt formation.

Troubleshooting Logic for Flash Chromatography of Amines

This diagram illustrates a decision-making process for optimizing the flash chromatographic purification of amines like this compound.

Caption: Troubleshooting amine flash chromatography.

References

-

Scribd. Amine Treating - Troubleshooting Guide. [Link]

-

Phenomenex. TROUBLESHOOTING GUIDE. [Link]

-

Sulfur Recovery Engineering Inc. Amine Troubleshooting. [Link]

-

Semantic Scholar. Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. [Link]

-

ACS Publications. Pyrrolidinium Imides: A New Family of Molten Salts and Conductive Plastic Crystal Phases. [Link]

-

Bryan Research & Engineering, LLC. Troubleshooting Amine Unit Simulations. [Link]

-

Gas Processing & LNG. Case studies of troubleshooting amine treating foaming—Part 1. [Link]

-

Biotage. How can I modify my flash chromatography method to separate chemically similar compounds?. [Link]

- Google Patents.

-

Kinesis. Flash Chromatography Separation of Basic Organic Compounds without Modifier. [Link]

-

University of California, Los Angeles. Flash Column Chromatography. [Link]

-

Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

- Google Patents.

- Google Patents.

-

PubChem. N-(Cyclohexylmethyl)Pyrrolidine. [Link]

- Google Patents.

- Google Patents. Crystallization of hydrohalides of pharmaceutical compounds.

-

ACS Publications. Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. [Link]

-

Rhodium.ws. Recrystallization and Acid/Base Extraction - The Basics. [Link]

-

University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

Free Patents Online. Purification Or Recovery Of 2-pyrrolidone Which Is Unsubstituted Or Alkyl Substituted Only Patents and Patent Applications (Class 548/555). [Link]

-

Wikipedia. N-Cyclohexyl-2-pyrrolidone. [Link]

-

King Group. Successful Flash Chromatography. [Link]

-

PubChem. N-Cyclohexyl-2-pyrrolidone. [Link]

-

University of Rochester. Purification: Fractional Distillation. [Link]

-

NIST WebBook. 2-Pyrrolidinone, 5-(cyclohexylmethyl)-. [Link]

-

Wikipedia. Fractional distillation. [Link]

-

The Chemistry Blog. What is Fractional Distillation?. [Link]

-

Ataman Kimya. 2-PYRROLIDONE. [Link]

-

PubChem. Process for the preparation of 2-(cyclohexylmethyl)-N-{2-[(2S)-1-methylpyrrolidin-2-yl]ethyl}-1,2,3,4-tetrahydroisoquinoline. [Link]

-

Blogger. How to separate compounds using fractional distillation. [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

-

European Patent Office. METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. [Link]

-

Wikipedia. Pyrrolidine. [Link]

-

Journal of the Turkish Chemical Society, Section A: Chemistry. Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

- Google Patents. Processes for preparing (r)-2-methylpyrrolidine and (s)

-

Can Tho University Journal of Science. GREEN CHEMISTRY TOWARDS THE SYNTHESIS OF SOME 2-PYRROLIDINONE DERIVATIVES. [Link]

-

Semantic Scholar. Chromatographic purification methods used for rDNA products. [Link]

Sources

- 1. Fractional distillation - Wikipedia [en.wikipedia.org]

- 2. chemicals.co.uk [chemicals.co.uk]

- 3. Purification [chem.rochester.edu]

- 4. How to separate compounds using fractional distillation: How to separate compounds using fractional distillation [ochemlabtechniques.blogspot.com]

- 5. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]

- 6. chem.rochester.edu [chem.rochester.edu]

- 7. biotage.com [biotage.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. designer-drug.com [designer-drug.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. N-(Cyclohexylmethyl)Pyrrolidine | C11H21N | CID 199798 - PubChem [pubchem.ncbi.nlm.nih.gov]

🎫 Ticket #492: Coupling Failure with 2-(Cyclohexylmethyl)pyrrolidine

The following is a technical support guide designed for the Center for Advanced Organic Synthesis (CAOS) Support Portal .

Status: Open | Priority: High | Category: Steric Hindrance / Secondary Amines Assigned Specialist: Dr. A. Vance, Senior Application Scientist

User Issue Description

"I am attempting to couple 2-(cyclohexylmethyl)pyrrolidine (2-CHMP) with a benzoic acid derivative. Standard EDC/HOBt and even HATU/DIPEA protocols are giving <10% conversion after 24h. The amine seems unreactive. I suspect the cyclohexylmethyl group at the

-position is blocking the nucleophilic attack. I need a protocol that overcomes this steric wall without racemizing the chiral center."

🔬 Root Cause Analysis

Hello. You are dealing with a classic case of conformationally dynamic steric shielding .

Unlike a rigid tert-butyl group, the cyclohexylmethyl group at the C2 position of your pyrrolidine is flexible. It sweeps out a large cone of steric volume, effectively shielding the nitrogen lone pair from approaching electrophiles. Furthermore, the pyrrolidine ring constrains the nitrogen, preventing it from rotating away from the bulk.

To solve this, we must move beyond "standard" peptide coupling thermodynamics. We need reagents that generate hyper-reactive electrophiles (acyl chlorides/fluorides) or catalysts specifically engineered to force reductive elimination in crowded spaces.

🛠️ Module 1: Amide Bond Formation (The "Nuclear" Options)

If HATU has failed, do not waste time with PyBOP or HBTU. You need to activate the acid into a species small enough and reactive enough to penetrate the steric shield.

Solution A: The Acid Chloride Route (Ghosez’s Reagent)

Standard acid chloride formation (SOCl₂, Oxalyl Chloride) often generates HCl, which salts out your amine, or requires heating that degrades sensitive substrates. Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) allows for neutral, mild acid chloride formation.

-

Why it works: It generates the acid chloride in situ without acidic byproducts. The small size of the chloride leaving group (compared to the bulky OBt/OAt esters of HATU) allows the amine to attack the carbonyl carbon more easily.

Protocol 1: Ghosez Coupling

-

Dissolve Carboxylic Acid (1.0 equiv) in dry DCM (0.1 M).

-

Add Ghosez’s Reagent (1.2 equiv) dropwise at 0 °C.

-

Stir at RT for 1–2 hours. (Monitor by TLC/LCMS: Acid should convert to Acid Chloride; quench an aliquot with MeOH to check for Methyl Ester).

-

Add This compound (1.1 equiv) and DIPEA (2.5 equiv) (or 2,4,6-collidine for base-sensitive substrates).

-

Stir at RT for 4–16 h.

Solution B: The Low-Epimerization Route (T3P)

If your pyrrolidine stereocenter is labile, T3P (Propylphosphonic anhydride) is the industry standard.

-

Why it works: T3P is a cyclic anhydride.[1] It does not produce free carboxylic acid byproducts that can catalyze epimerization. It is often used with Pyridine, which acts as both solvent and base, creating a highly active acyl-pyridinium species.

Protocol 2: T3P High-Concentration Coupling

-

Dissolve Acid (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (High concentration is key: 0.5 M to 1.0 M ).

-

Add Pyridine (3.0 equiv).

-

Cool to 0 °C.

-

Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

-

Allow to warm to RT. Note: T3P reactions are slow but clean. Allow 24h.

-

Workup: Wash with water. T3P byproducts are water-soluble (huge process advantage).

⚙️ Module 2: Buchwald-Hartwig Amination (C-N Cross Coupling)[2]

If you are coupling the pyrrolidine to an aryl halide, standard Pd(PPh₃)₄ or dppf ligands will fail. The reductive elimination step is the bottleneck because the bulky amine and the aryl group crowd the palladium center.

The Ligand of Choice: RuPhos

You must use RuPhos . It is part of the dialkylbiaryl phosphine family developed by the Buchwald lab specifically for secondary amines.

-

Mechanism: The bulky isopropyl groups on the biaryl backbone prevent the formation of inactive Pd-dimers. Crucially, RuPhos promotes the difficult reductive elimination step by sterically crowding the Pd center, "squeezing" the product out.

Protocol 3: RuPhos-Pd G4 Coupling

-

Catalyst: Use RuPhos Pd G4 precatalyst (2–5 mol%). Do not mix Pd(OAc)₂ + Ligand manually if possible; the precatalyst ensures a 1:1 active species.

-

Base: NaOtBu (sodium tert-butoxide, 1.5 equiv). Warning: If base-sensitive, switch to Cs₂CO₃ (3.0 equiv) and run in tAmylOH at 80°C.

-

Solvent: Toluene or THF (0.2 M).

-

Conditions: Degas thoroughly. Heat to 80–100 °C.

📊 Comparative Data: Reagent Performance

| Reagent | Mechanism | Steric Tolerance | Epimerization Risk | Recommended For |

| HATU | Uronium (OAt ester) | Moderate | Moderate | Baseline attempts. |

| Ghosez's Rgt | Acid Chloride | Very High | High (if heated) | Steric walls (Your case). |

| T3P | Phosphonic Anhydride | High | Very Low | Chiral/Epimerizable substrates. |

| TFFH | Acid Fluoride | High | Low | Solid-phase or very hindered amino acids. |

🧠 Visualizing the Workflow

The following decision tree outlines the logical progression for coupling your hindered pyrrolidine.

Figure 1: Strategic decision tree for selecting coupling conditions based on reaction type and substrate sensitivity.

❓ Frequently Asked Questions (FAQs)

Q: Why not just use EDC/HOBt? A: EDC forms an O-acylisourea intermediate. For hindered amines, the rate of amine attack is slower than the rate of N-acylurea rearrangement (a side reaction). You end up with a rearranged byproduct and no product.

Q: Can I use microwave irradiation? A: Yes. For SNAr or Alkylation reactions involving this amine, microwave irradiation (120 °C, 20 min) in NMP is highly recommended to overcome the activation energy barrier imposed by the steric bulk.

Q: My Buchwald reaction is stalling at 50%. Should I add more catalyst? A: Stalling often indicates catalyst death or product inhibition. Instead of adding more Pd, try adding more ligand (RuPhos) or switching to a precatalyst (G4) to ensure the active species is stable. Also, ensure your solvent is strictly anhydrous; water kills these catalysts.

📚 References

-

Ghosez's Reagent Efficacy:

-

T3P for Epimerization-Prone/Hindered Couplings:

-

RuPhos for Hindered Secondary Amines:

-

Acid Fluorides (TFFH) for Sterically Hindered Amines:

Sources

- 1. bachem.com [bachem.com]

- 2. researchgate.net [researchgate.net]

- 3. RSC - Page load error [pubs.rsc.org]

- 4. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Validation & Comparative

comparing catalytic efficiency of 2-(Cyclohexylmethyl)pyrrolidine vs Proline

Topic: Comparative Guide: 2-(Cyclohexylmethyl)pyrrolidine vs. L-Proline in Asymmetric Organocatalysis

Executive Summary: The "Generalist" vs. The "Lipophilic Specialist"

In the landscape of asymmetric organocatalysis, L-Proline stands as the foundational "generalist"—a bifunctional catalyst capable of directing stereochemistry through a rigid, intramolecular hydrogen-bonded transition state. However, its utility is often truncated by poor solubility in non-polar organic solvents and a fixed acidity profile.

This compound (CMP) emerges as a "lipophilic specialist." By replacing the carboxyl group with a bulky, hydrophobic cyclohexylmethyl moiety, CMP sacrifices the internal hydrogen bond for superior solubility and tunable steric shielding. This guide analyzes the trade-offs, demonstrating that while Proline dominates in polar/protic media, CMP (when paired with an external acid) offers higher turnover numbers (TON) and reaction rates in non-polar environments, particularly for lipophilic substrates.

Mechanistic Divergence

The core difference lies in how these two catalysts activate the substrate (typically via enamine formation) and direct the stereochemical outcome.

L-Proline: The Bifunctional Enamine Mechanism

Proline operates via a "Bifunctional Mode." The secondary amine forms an enamine with the carbonyl substrate, while the carboxylic acid moiety acts as a Brønsted acid to activate the electrophile (e.g., aldehyde).

-

Transition State: Proceed via a highly ordered Zimmerman-Traxler transition state.

-

Key Advantage: High enantioselectivity (ee) due to the rigid 9-membered ring hydrogen-bond network.

-

Limitation: The zwitterionic nature leads to aggregation and poor solubility in solvents like toluene or hexane, often necessitating DMSO or DMF, which can complicate workup.

This compound (CMP): The Steric-Shielding Mechanism

CMP is a "Monofunctional" catalyst. It lacks an internal acidic proton.

-

Activation: It requires an external acid co-catalyst (e.g., acetic acid, TFA, or p-nitrobenzoic acid) to facilitate enamine formation and hydrolysis.

-

Stereocontrol: Stereoselectivity is driven by Steric Shielding . The bulky cyclohexylmethyl group at the C2 position effectively blocks one face of the enamine, forcing the electrophile to approach from the opposite side.

-

Key Advantage: The lipophilic tail ensures complete solubility in non-polar solvents, allowing for low-temperature reactions (which enhance ee) and high concentrations.

Comparative Performance Matrix

| Feature | L-Proline | This compound (CMP) |

| Catalyst Type | Bifunctional (Amine + Acid) | Monofunctional (Amine only) |

| Co-catalyst | None required (Self-contained) | Required (e.g., AcOH, TFA) |

| Solubility | High in DMSO, DMF, MeOH, H₂O. Insoluble in Toluene, Hexane. | High in Toluene, CH₂Cl₂, Hexane, Et₂O. |